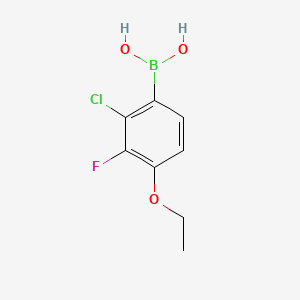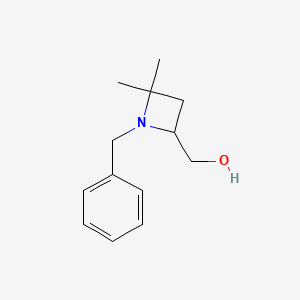
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a benzyl group and a hydroxymethyl group attached to the azetidine ring makes this compound unique and of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-dimethylazetidin-2-YL)methanol typically involves the reaction of 4,4-dimethylazetidin-2-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like borane-tetrahydrofuran complex (BH3-THF).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (1-Benzyl-4,4-dimethylazetidin-2-yl)carboxylic acid.
Reduction: Formation of (1-Benzyl-4,4-dimethylazetidin-2-yl)methanamine.
Substitution: Formation of (1-Azidomethyl-4,4-dimethylazetidin-2-yl)methanol.
科学研究应用
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol has several applications in scientific research:
作用机制
The mechanism of action of (1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is not well-defined in the literature. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation .
相似化合物的比较
Similar Compounds
(4,4-Dimethylazetidin-2-yl)methanol: A structurally similar compound lacking the benzyl group.
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: A related compound with a piperidine ring instead of an azetidine ring.
Uniqueness
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group attached to the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
(1-benzyl-4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-12(10-15)14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
InChI 键 |
ZNDUBVLLPDHOCX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(N1CC2=CC=CC=C2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


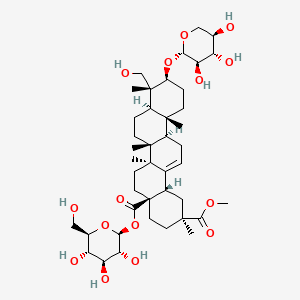
![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
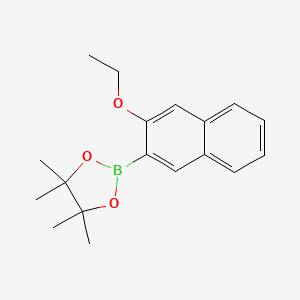
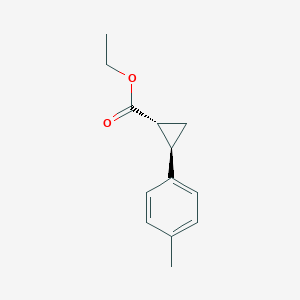
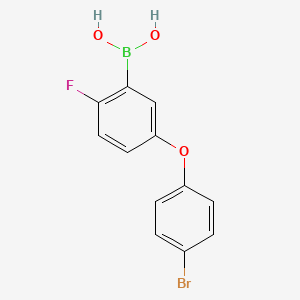
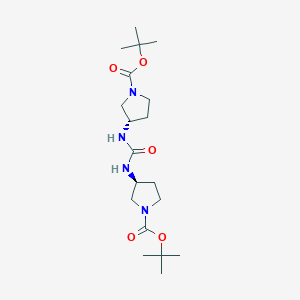

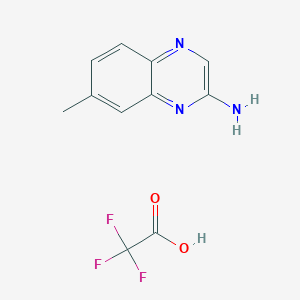
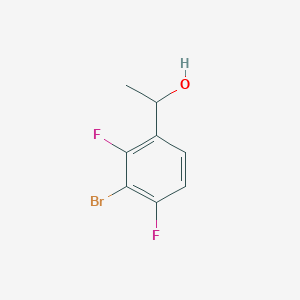

![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
